Boc-Met-Leu-OH
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Overview
Description
Boc-Met-Leu-OH, also known as N-[(2-Methyl-2-propanyl)oxy]carbonyl-L-leucyl-L-methionine, is a synthetic peptide compound. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met-Leu-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added sequentially. The Boc group is used to protect the amino group of the methionine and leucine residues during the synthesis. The Boc group is removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Met-Leu-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using TFA, resulting in the formation of free amino groups.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
Major Products Formed
Free Amino Peptides: Resulting from the deprotection of the Boc group.
Extended Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Boc-Met-Leu-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-Met-Leu-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of larger peptide chains .
Comparison with Similar Compounds
Similar Compounds
Boc-Met-Leu-Phe-OH: Another peptide with similar protecting groups and applications.
Boc-Leu-OH: A simpler peptide used in similar synthetic applications.
Uniqueness
Boc-Met-Leu-OH is unique due to its specific sequence of methionine and leucine residues, which can impart distinct biochemical properties. Its stability and ease of handling make it a preferred choice in peptide synthesis .
Properties
Molecular Formula |
C16H30N2O5S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)9-12(14(20)21)17-13(19)11(7-8-24-6)18-15(22)23-16(3,4)5/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
XMZUESJXUFGXQI-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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